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Clinical Outcomes Comparison

The table below summarizes the key efficacy and safety results from the phase 2 study comparing

galunisertib plus gemcitabine versus placebo plus gemcitabine [1] [2].

Feature Galunisertib + Gemcitabine (N=104)
Placebo + Gemcitabine
(N=52)

Overall Survival
(OS)

Median OS 8.9 months 7.1 months

Hazard Ratio (HR) 0.79 (95% CrI: 0.59–1.09) --

Treatment
Administration

Gemcitabine Dose 1000 mg/m², IV, once weekly [1] 1000 mg/m², IV, once

weekly [1]
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Feature Galunisertib + Gemcitabine (N=104)
Placebo + Gemcitabine
(N=52)

Experimental Drug

Dose

150 mg twice daily (300 mg/day), oral, 14 days

on/14 days off [1]

Matching placebo, oral, 14

days on/14 days off [1]

Tolerability Minimal added toxicity compared to gemcitabine

alone [1] [2]

--

Key Predictive
Biomarker

High baseline CCL3 (MIP-1α) was a negative

prognostic factor but a positive predictor for
galunisertib benefit [3].

--

Experimental Methodology of the Phase 2 Trial

The data in the table above comes from a specific clinical trial design. Here is a detailed breakdown of its

methodology [1].

Study Design: The study was a randomized, placebo-controlled, double-blind, phase 2 trial.
Patients were allocated in a 2:1 ratio to receive either galunisertib-gemcitabine or placebo-
gemcitabine.

Patient Population: The trial enrolled patients with locally advanced or metastatic pancreatic
adenocarcinoma who were candidates for first-line chemotherapy with gemcitabine. Patients could

have had prior surgery or adjuvant gemcitabine if completed at least 3 months before enrollment [1]
[3].

Randomization & Blinding: A dynamic randomisation procedure was used to minimise imbalance
between treatment groups based on known prognostic factors: ECOG performance status (0 vs. 1
vs. 2), disease stage (II-III vs. IV), and previous gemcitabine treatment [1].
Treatment Regimen:

Galunisertib/Placebo: Administered orally at 150 mg twice daily (300 mg/day) for the first 14
days of a 28-day cycle, followed by 14 days off treatment.

Gemcitabine: Administered intravenously at a dose of 1000 mg/m² over 30 minutes, once
weekly for 7 weeks, followed by one week of rest. Subsequent cycles consisted of infusions

once weekly for 3 weeks, followed by one week of rest [1].
Primary Endpoint: The primary objective for the phase 2 part was to compare overall survival (OS)
between the two groups using a Bayesian analysis.
Statistical Analysis: The final analysis for OS was performed after 135 deaths occurred. The pre-

specified Bayesian analysis incorporated historical control data from two previous gemcitabine trials
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to optimise the treatment comparison. A hazard ratio (HR) of less than 1 favored galunisertib, and

the posterior probability of HR < 1 was 0.93 [1].

Mechanism of Action and Signaling Pathway

Galunisertib is a first-in-class, oral small-molecule inhibitor that targets the Transforming Growth Factor-

Beta (TGF-β) pathway [1] [4].
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Galunisertib works by binding to the kinase domain of the TGF-β receptor I (ALK5), which inhibits the

receptor's activity [4] [5]. This inhibition specifically downregulates the phosphorylation of SMAD2 (and

SMAD3), thereby blocking the activation of the downstream canonical SMAD signaling pathway [4] [5]. In

pancreatic cancer, the pathological activation of this pathway promotes tumor growth, metastasis, epithelial-
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to-mesenchymal transition (EMT), and suppression of anti-tumor immune responses [1] [4]. By blocking this

pathway, galunisertib aims to counteract these pro-tumorigenic effects.

Predictive Biomarker and Future Directions

Research has identified potential biomarkers to predict which patients are most likely to benefit from

galunisertib.

The Role of CCL3: Analysis from the phase 2 trial revealed that patients with high baseline levels of

the chemokine CCL3 (also known as MIP-1α) had poor survival when treated with gemcitabine
alone. However, in the galunisertib combination group, high CCL3 became a positive predictive

marker, with these patients showing a significant survival benefit [3]. Mechanistically, CCL3 helps
create a mesenchymal/basal-like tumor microenvironment resistant to therapy, which galunisertib
can help reverse [3].
Future Combinations: Due to the role of TGF-β in immune suppression, ongoing research is

exploring galunisertib in combination with immune checkpoint inhibitors. Preclinical data suggests
that TGF-β inhibition can upregulate PD-L1 in the tumor microenvironment, and combining

galunisertib with anti-PD-1/PD-L1 therapy can lead to a synergistic anti-tumor effect [6]. Clinical
exploration of galunisertib in pancreatic cancer is ongoing in combination with durvalumab (an anti-

PD-L1 antibody) [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6397698/
https://www.smolecule.com/products/b528666#galunisertib-versus-placebo-overall-survival-pancreatic-cancer
https://www.smolecule.com/products/b528666#galunisertib-versus-placebo-overall-survival-pancreatic-cancer
https://www.smolecule.com/products/b528666#galunisertib-versus-placebo-overall-survival-pancreatic-cancer
https://www.smolecule.com/products/b528666#galunisertib-versus-placebo-overall-survival-pancreatic-cancer
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528666?utm_src=pdf-bulk
https://www.smolecule.com/products/s528666?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

